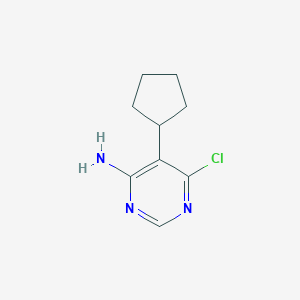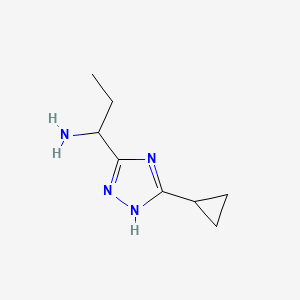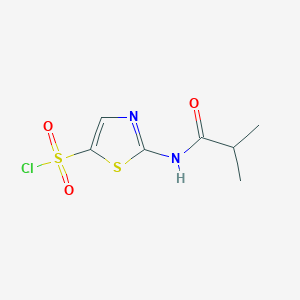
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-methylpropanamide with thiazole-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction progress and ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different thiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, as well as various thiazole derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological targets, such as enzymes and receptors, thereby modulating their activity. The thiazole ring also contributes to the compound’s overall stability and bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonamide
- 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonate
- 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonothioate
Uniqueness
What sets 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride apart from similar compounds is its high reactivity due to the sulfonyl chloride group. This makes it a versatile intermediate in the synthesis of various derivatives and allows for the formation of a wide range of bioactive molecules. Additionally, the presence of the thiazole ring enhances its stability and bioactivity, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H9ClN2O3S2 |
|---|---|
Poids moléculaire |
268.7 g/mol |
Nom IUPAC |
2-(2-methylpropanoylamino)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O3S2/c1-4(2)6(11)10-7-9-3-5(14-7)15(8,12)13/h3-4H,1-2H3,(H,9,10,11) |
Clé InChI |
PZXAQCYNOMYRLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=NC=C(S1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)


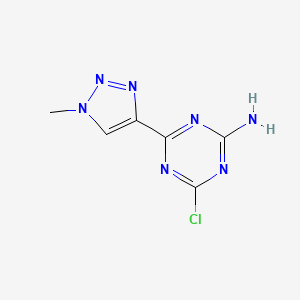
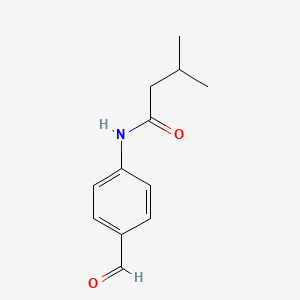


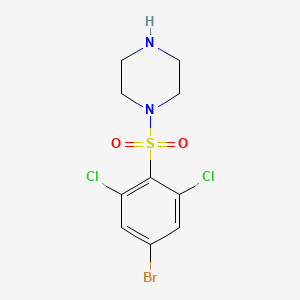
![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)
